molecular formula C6H5ClFN B1295075 5-Chloro-2-fluoroaniline CAS No. 2106-05-0

5-Chloro-2-fluoroaniline

Cat. No.: B1295075
CAS No.: 2106-05-0
M. Wt: 145.56 g/mol
InChI Key: JCYROOANFKVAIB-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoroaniline is an aromatic amine with the molecular formula C6H5ClFN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 5th and 2nd positions, respectively. This compound is known for its applications in various chemical syntheses and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-fluoroaniline can be synthesized through several methods. One common method involves the nitration of m-dichlorobenzene followed by reduction. The nitration is typically carried out using a mixture of sulfuric acid and nitric acid at temperatures between 45 and 55°C for 4 to 5 hours. The resulting 2,4-dichloronitrobenzene is then subjected to high-pressure amination using liquid ammonia at 140 to 150°C under a pressure of 7.0 to 8.5 MPa for 5 to 6 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed amination reactions is also prevalent in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-2-fluoroaniline is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor agonists.

    Medicine: As a precursor in the synthesis of drugs for treating inflammation and other conditions.

    Industry: In the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist, modulating biological processes at the molecular level. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

  • 3-Chloro-5-fluoroaniline
  • 4-Chloro-2-fluoroaniline
  • 2-Chloro-5-fluoropyrimidine
  • 3-Chloro-4-methoxyaniline
  • 4-Bromo-2-fluoroaniline
  • 4-Chloro-3-fluoroaniline

Uniqueness: 5-Chloro-2-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of chlorine and fluorine atoms at the 5th and 2nd positions, respectively, provides a balance of electronic effects that enhance its utility in various applications .

Properties

IUPAC Name

5-chloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYROOANFKVAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175286
Record name 5-Chloro-2-fluoroaniline
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Molecular Weight

145.56 g/mol
Source PubChem
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CAS No.

2106-05-0
Record name 5-Chloro-2-fluoroaniline
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Record name 5-Chloro-2-fluoroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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